molecular formula C20H13Cl2N3O B2696462 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] CAS No. 320422-15-9

1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]

Cat. No.: B2696462
CAS No.: 320422-15-9
M. Wt: 382.24
InChI Key: FPTCDKXYQLWIGU-CLCOLTQESA-N
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a hydrazone derivative of isatin (indole-2,3-dione), characterized by a phenyl group at the 1-position of the indole ring and a 2,4-dichlorophenyl-substituted hydrazone moiety at the 3-position. The 2,4-dichlorophenyl group likely enhances lipophilicity and steric bulk, which may influence binding affinity in target proteins or stability under physiological conditions.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-10-11-17(16(22)12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXWYQHLUUHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172267
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-15-9
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-phenyl-1H-indole-2,3-dione derivatives as anticancer agents. For instance, a series of compounds derived from this indole structure demonstrated selective antiproliferative activity against various cancer cell lines. The hydrazone linkage enhances the biological activity of these compounds by facilitating interactions with cellular targets involved in cancer progression .

Photoprotective Properties

The compound has been investigated for its photolytic behavior under UV irradiation. A study compared its stability against commercial photoprotective agents like 2-hydroxy-4-methoxybenzophenone. The results indicated that 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exhibited notable photostability, making it a promising candidate for use in sunscreens and other cosmetic formulations .

UV Absorption

Due to its ability to absorb UV radiation effectively, this compound can be incorporated into cosmetic products aimed at protecting the skin from harmful UV exposure. The study on its photolytic stability showed that it maintains its absorbance properties even after prolonged UV exposure, which is crucial for cosmetic applications where prolonged efficacy is desired .

Synthesis Methodology

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] typically involves the reaction of 1H-indole-2,3-dione with a suitable hydrazone precursor. This method can be optimized to yield high purity and yield of the desired compound.

Stability Under UV Irradiation

Experimental results indicate that the compound shows minimal degradation (approximately 5%) when subjected to continuous UV irradiation for extended periods. This stability is attributed to the presence of a photosensitive carbonyl group within its structure .

Mechanism of Action

The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target : 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] R1 = phenyl; R2 = 2,4-dichlorophenyl C20H13Cl2N3O 382.25 (calc.) Not provided Likely higher lipophilicity vs. 4-Cl analog
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] R1 = phenyl; R2 = 4-chlorophenyl C20H14ClN3O 347.81 Not provided Lower molecular weight; simpler synthesis
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] R1 = phenyl; R2 = 2,5-dichlorophenyl C20H13Cl2N3O 382.25 303984-76-1 Discontinued due to synthesis challenges
1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] R1 = morpholinylmethyl; R2 = 3,4-dichlorophenyl C19H18Cl2N4O2 405.28 338391-74-5 Enhanced solubility due to morpholine group
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] R1 = 3-(trifluoromethyl)benzyl; R2 = 2,4,6-trichlorophenyl C23H13Cl3F3N3O 514.73 303984-82-9 High lipophilicity; potential toxicity concerns

Structural and Electronic Effects

  • Chlorine Substitution Patterns: The position and number of chlorine atoms on the phenylhydrazone moiety significantly alter electronic and steric properties.
  • Morpholinylmethyl vs. Phenyl at R1 : The morpholinylmethyl group in the 3,4-dichloro analog (CAS 338391-74-5) introduces a polar tertiary amine, improving aqueous solubility compared to the purely hydrophobic phenyl group in the target compound .

Physicochemical Properties

Biological Activity

1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a synthetic compound derived from the indole family, which is known for its diverse biological activities. This compound features a unique structure that includes an indole core, a phenyl group, and a hydrazone linkage, which contributes to its potential therapeutic applications. Research into its biological activity has revealed promising results in various areas, including anticancer, antimicrobial, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The indole nucleus can bind to multiple receptors with high affinity, influencing cellular signaling pathways.
  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Gene Expression Modulation : The compound has been shown to affect gene expression patterns, leading to alterations in cellular behavior.

Anticancer Activity

Research has demonstrated that 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)< 20Induces apoptosis
MCF-7 (Breast Cancer)< 15Inhibits proliferation
HeLa (Cervical Cancer)< 25Cell cycle arrest

Studies indicate that the compound's mechanism involves the induction of oxidative stress and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

These results suggest that it could serve as a potential lead compound for developing new antimicrobial agents .

Antiviral Activity

In preliminary studies, the compound has exhibited antiviral activity against certain viruses:

  • Mechanism : It is believed to interfere with viral replication processes.
  • Effectiveness : Specific assays have shown inhibition rates comparable to established antiviral drugs.

Case Studies

  • Study on A549 Cells : A study evaluated the effects of the compound on A549 lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers and decreased cell viability after treatment with concentrations above 10 µM .
  • Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 32 µg/mL. This study highlighted its potential as an alternative treatment for antibiotic-resistant strains .

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